molecular formula C18H17N7OS2 B2738444 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide CAS No. 2034494-14-7

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide

Cat. No. B2738444
CAS RN: 2034494-14-7
M. Wt: 411.5
InChI Key: WTLPIXHLAWDOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C18H17N7OS2 and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Activity

Research has explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aimed at addressing agricultural challenges such as pest control. One study developed a versatile precursor used for synthesizing various heterocycles, including triazolo[4,3-a]pyridines, which were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated potential in controlling harmful pests affecting cotton crops, highlighting their significance in agricultural research and pest management strategies (Fadda et al., 2017).

Antimicrobial and Biochemical Impacts

Another dimension of research involves the synthesis and evaluation of sulfonamide thiazole derivatives as potential insecticidal agents. A novel series of heterocyclic compounds were synthesized and assessed for their toxicological, biochemical, and biological impacts against Spodoptera littoralis. These compounds, incorporating elements similar to the chemical structure , showed potent toxic effects, indicating their potential as bioactive agents in developing new insecticidal formulations (Soliman et al., 2020).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

A distinct application of related heterocycles is found in medical research, where compounds with cyclic amines were synthesized and evaluated for their antihistaminic activity and ability to inhibit eosinophil infiltration. This research provides insights into new therapeutic agents for conditions like atopic dermatitis and allergic rhinitis, showcasing the versatility of these chemical structures in contributing to advancements in allergy and inflammation treatment (Gyoten et al., 2003).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

In the realm of cancer research, analogs of the compound have been investigated for their role as dual inhibitors of PI3Kα and mTOR, critical targets in cancer therapy. Research aimed at improving metabolic stability has led to the development of compounds that maintain in vitro potency and in vivo efficacy while reducing metabolic deacetylation, demonstrating the compound's potential in oncological pharmacology (Stec et al., 2011).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS2/c26-17(10-27-18-21-13-3-1-2-4-14(13)28-18)20-12-7-8-24(9-12)16-6-5-15-22-19-11-25(15)23-16/h1-6,11-12H,7-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPIXHLAWDOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CSC2=NC3=CC=CC=C3S2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.